

Application Notes and Protocols for the Quantification of N-Acetyl-D-leucine

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Compound of Interest		
Compound Name:	N-Acetyl-N-methyl-D-leucine	
Cat. No.:	B15408538	Get Quote

Introduction

N-acetyl-leucine is a chiral molecule whose enantiomers can exhibit distinct pharmacokinetic and pharmacodynamic properties. The L-enantiomer, N-acetyl-L-leucine, is therapeutically active for treating certain neurological disorders, while the D-enantiomer, N-acetyl-D-leucine, may contribute to different effects or accumulate in the body during chronic administration of the racemic mixture.[1] Consequently, stereospecific analytical methods are crucial for accurately quantifying N-acetyl-D-leucine in various biological matrices to support pharmacokinetic studies, drug development, and clinical monitoring.

The following protocols primarily describe methods for the quantification of N-acetyl-D-leucine. These methodologies, particularly the liquid chromatography-tandem mass spectrometry (LC-MS/MS) approaches, can serve as a strong foundation for developing and validating analytical methods for related compounds, such as **N-Acetyl-N-methyl-D-leucine**. Adaptation would primarily involve adjusting the mass-to-charge ratio (m/z) transitions in the mass spectrometer to account for the additional methyl group.

Protocol 1: Chiral LC-MS/MS Quantification of N-Acetyl-D-leucine in Plasma

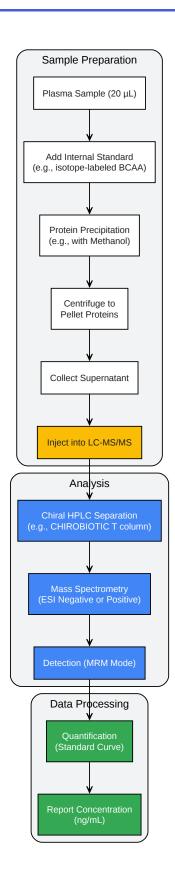
This protocol details a sensitive and specific method for the simultaneous quantification of N-acetyl-D-leucine and N-acetyl-L-leucine in plasma samples, adapted from methodologies described in pharmacokinetic studies.[1] The method utilizes chiral High-Performance Liquid



Chromatography (HPLC) for enantiomeric separation coupled with tandem mass spectrometry for detection.

Experimental Workflow





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Caption: Workflow for N-Acetyl-D-leucine quantification in plasma.



Materials and Reagents

- N-acetyl-D-leucine and N-acetyl-L-leucine reference standards
- Isotope-labeled internal standards (e.g., Leucine(13C6;15N))[2]
- LC-MS grade methanol, acetonitrile, and water[2]
- LC-MS grade ammonium acetate and formic acid[1][3]
- Biological plasma samples (e.g., human, mouse)
- Microcentrifuge tubes
- Pipettes and tips
- HPLC system with a chiral column (e.g., Supelco Astec CHIROBIOTIC T, 2.1 x 150 mm, 5 μ m)[1]
- Tandem mass spectrometer with an electrospray ionization (ESI) source[1]

Procedure

- 1. Standard Curve and Quality Control (QC) Preparation
- Prepare stock solutions of N-acetyl-D-leucine and N-acetyl-L-leucine in an appropriate solvent (e.g., methanol).
- Create a series of working standard solutions by serial dilution.
- Spike blank plasma with the working standards to create a calibration curve over the desired concentration range (e.g., 25 ng/mL to 4000 ng/mL).[1]
- Prepare QC samples at low, medium, and high concentrations in the same manner.
- 2. Sample Preparation (Protein Precipitation)
- Pipette 20 μL of plasma sample, standard, or QC into a microcentrifuge tube.



- · Add an appropriate volume of internal standard solution in methanol.
- Add 4-5 volumes of ice-cold methanol to precipitate proteins.[2]
- Vortex the mixture thoroughly.
- Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[4]
- Carefully transfer the supernatant to a clean autosampler vial for analysis.
- 3. LC-MS/MS Analysis
- Chromatographic Conditions:
 - Column: Supelco Astec CHIROBIOTIC T (2.1 x 150 mm, 5 μm particle size)[1]
 - Column Temperature: 30°C[1]
 - Mobile Phase A: 20 mM ammonium acetate in water[1]
 - Mobile Phase B: Methanol[1]
 - Flow Rate: 0.3 mL/min[1]
 - Injection Volume: 4 μL[1]
 - Gradient Elution: Implement a gradient of Mobile Phase B (methanol) into Mobile Phase A (ammonium acetate) to achieve separation of the enantiomers.
- Mass Spectrometry Conditions:
 - Ionization Mode: ESI Negative[1] or Positive.[5] For N-acetyl-leucine, the fragmentation transition of m/z 174.1→86.1 in positive mode has been reported.[5]
 - Detection Mode: Multiple Reaction Monitoring (MRM)
 - Capillary Voltage: 2000 V[1]



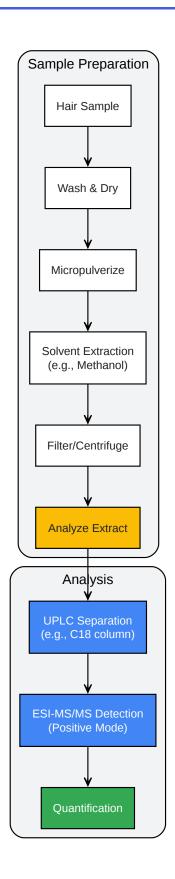
- Gas Temperature: 350-450°C[1]
- MRM Transitions: Optimize parent and daughter ion transitions for N-acetyl-D-leucine, N-acetyl-L-leucine, and the internal standard.
- 4. Data Analysis
- Integrate the peak areas for each analyte and the internal standard.
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the standards.
- Determine the concentration of N-acetyl-D-leucine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: UPLC-ESI-MS/MS Quantification of N-Acetyl-D-leucine in Hair

This protocol is designed for the analysis of N-acetyl-D-leucine in hair, a non-invasive matrix that can reflect long-term exposure. The method involves a micropulverized extraction followed by UPLC-MS/MS analysis.[5]

Experimental Workflow





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Caption: Workflow for N-Acetyl-D-leucine quantification in hair samples.



Procedure

- 1. Sample Preparation (Micropulverized Extraction)[5]
- Wash hair samples with a suitable solvent (e.g., dichloromethane or methanol) to remove external contaminants and let them air dry.
- Accurately weigh approximately 10-20 mg of the hair sample into a bead-beating tube.
- Add an internal standard (e.g., N-acetyl-norleucine).
- Add extraction solvent (e.g., 1 mL of methanol).
- Homogenize the sample using a bead beater/pulverizer until the hair is finely ground.
- Vortex and sonicate the mixture to ensure complete extraction.
- Centrifuge the sample at high speed.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the initial mobile phase for UPLC-MS/MS analysis.
- 2. UPLC-MS/MS Analysis[5]
- Chromatographic Conditions:
 - Column: Reversed-phase C18 column (e.g., BEH C18, 100 x 2.1 mm, 1.7 μm).[3]
 - Mobile Phase: Isocratic elution with acetonitrile/0.1% formic acid in water (e.g., 14:86 v/v).
 [5]
 - Flow Rate: 0.2 0.4 mL/min.
 - Run Time: A short run time of ~5 minutes is often sufficient for isocratic methods.
- Mass Spectrometry Conditions:
 - Ionization Mode: ESI Positive[5]



- o Detection Mode: MRM
- MRM Transition: For N-acetyl-leucine, monitor the transition m/z 174.1 → 86.1.[5]

Note: For chiral separation in hair or nail samples, a pre-column derivatization step followed by analysis on a standard C18 column can be employed.[3]

Quantitative Data Summary

The performance of various analytical methods for N-acetyl-leucine enantiomers is summarized below.



Analyt e	Matrix	Metho d	Colum n	LOD	LOQ	Lineari ty Range	Recov ery (%)	Citatio n
N- acetyl- D- leucine	Plasma	Chiral LC- MS/MS	Supelco Astec CHIRO BIOTIC T	10 ng/mL	25 ng/mL	N/A	N/A	[1]
N- acetyl- L- leucine	Plasma	Chiral LC- MS/MS	Supelco Astec CHIRO BIOTIC T	25 ng/mL	50 ng/mL	N/A	N/A	[1]
N- acetyl- DL- leucine	Fingern ails	UPLC- ESI- MS/MS (derivati zed)	C18 (2.1 x 150 mm, 1.9 µm)	1.50 fmol	N/A	10– 2000 fmol	96.9 - 105.7	[3]
N- acetyl- DL- leucine	Saliva	UPLC- ESI- MS/MS (derivati zed)	N/A	N/A	40–120 pmol/m L	10–300 μΜ	102.5 - 104.7	[3]
N- acetyl- leucine	Hair	UPLC- ESI- MS/MS	C18	N/A	N/A	N/A	N/A	[5]

LOD: Limit of Detection; LOQ: Limit of Quantification; N/A: Not Available in cited source.

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